molecular formula C11H8Cl2N2O3 B5880440 2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide

Cat. No.: B5880440
M. Wt: 287.10 g/mol
InChI Key: AJGNXJLRYNMZCC-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and an oxazolyl group attached to an acetamide backbone

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c12-7-1-2-9(8(13)5-7)17-6-11(16)14-10-3-4-18-15-10/h1-5H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGNXJLRYNMZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with a suitable acylating agent.

    Formation of the oxazolyl intermediate: This involves the synthesis of the oxazole ring, which can be done through cyclization reactions involving appropriate precursors.

    Coupling of intermediates: The final step involves coupling the dichlorophenoxy intermediate with the oxazolyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide group can yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, affecting specific pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features.

    N-(1,2-oxazol-3-yl)acetamide: Another compound with the oxazolyl group attached to an acetamide backbone.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide is unique due to the combination of the dichlorophenoxy and oxazolyl groups, which may confer specific chemical and biological properties not found in other similar compounds.

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